molecular formula C21H31N3O4S2 B12630868 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide

1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide

Cat. No.: B12630868
M. Wt: 453.6 g/mol
InChI Key: YJOYHDBWXCAROW-IBGZPJMESA-N
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Description

1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide is a structurally complex small molecule featuring a piperidine core substituted with a sulfonyl group, a methylsulfanyl moiety, and a propenylamino side chain. The stereochemistry at the (2S)-position and the presence of a methylsulfanyl group may enhance its metabolic stability and binding specificity compared to simpler analogs .

Properties

Molecular Formula

C21H31N3O4S2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(prop-2-enylamino)butan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H31N3O4S2/c1-4-12-22-21(26)19(11-15-29-3)23-20(25)17-9-13-24(14-10-17)30(27,28)18-7-5-16(2)6-8-18/h4-8,17,19H,1,9-15H2,2-3H3,(H,22,26)(H,23,25)/t19-/m0/s1

InChI Key

YJOYHDBWXCAROW-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC=C

Origin of Product

United States

Biological Activity

The compound 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide is a synthetic derivative featuring a piperidine core and sulfonamide functionality, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N2O3S2C_{14}H_{19}N_{2}O_{3}S_{2}, with a molecular weight of 313.43 g/mol. The structure includes a piperidine ring, a sulfonamide moiety, and an alkenyl side chain that may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing piperidine and sulfonamide groups exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxicity against various cancer cell lines by inhibiting nucleic acid synthesis and inducing apoptosis through mechanisms such as DNA fragmentation .

Table 1: Summary of Anticancer Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ATmolt35.0Inhibition of nucleoside kinase
Compound BHeLa3.5Induction of apoptosis
Target CompoundMCF74.0DNA fragmentation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that derivatives with similar structural motifs possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial action due to enzyme inhibition .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibition of these enzymes, which can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Table 3: Enzyme Inhibition Studies

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85%
Urease70%

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A study on piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines .
  • Neuroprotective Effects : Another investigation revealed that certain piperidine-based compounds exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers .
  • Antidiabetic Potential : Research has indicated that compounds with similar structures can lower blood glucose levels in diabetic models, suggesting potential for developing antidiabetic agents .

Chemical Reactions Analysis

Key Functional Groups:

  • 4-Methylphenylsulfonyl group

  • Piperidine-4-carboxamide

  • Methylsulfanyl (SMe) substituent

  • Propenylamino (allylamine) side chain

Carboxamide Hydrolysis:

  • Acidic Conditions :
    Hydrolysis of the carboxamide group yields 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid and the corresponding amine.

    • Example:
      Carboxamide+H3O+Carboxylic Acid+NH3+\text{Carboxamide} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic Acid} + \text{NH}_3^+

Sulfonamide Stability:

  • Resistant to hydrolysis under neutral/basic conditions but cleaved via strong acids (e.g., HBr/AcOH) to regenerate sulfonic acid and piperidine .

Methylsulfanyl Group:

  • Oxidation to Sulfone :
    Reacts with oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, mCPBA\text{mCPBA}) to form methylsulfonyl derivatives.

    • Example:
      SMeOxidantSO2Me\text{SMe} \xrightarrow{\text{Oxidant}} \text{SO}_2\text{Me}

Propenylamino Side Chain:

  • Epoxidation :
    Reaction with peracids (e.g., CH3CO3H\text{CH}_3\text{CO}_3\text{H}) forms an epoxide at the allylic position .

Piperidine Ring Modifications:

  • N-Alkylation :
    The piperidine nitrogen reacts with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) in the presence of a base to form quaternary ammonium salts .

Sulfonyl Group Reactivity:

  • Nucleophilic Aromatic Substitution (NAS) :
    Electron-deficient aryl sulfonates undergo substitution with amines or thiols under catalytic conditions .

Thermal Stability:

  • Decomposes above 200°C, releasing SO2\text{SO}_2 and forming charred residues (TGA data extrapolated from ).

Photolytic Degradation:

  • UV exposure (254 nm) induces cleavage of the allylamine group, generating acrylic acid derivatives .

Kinase Inhibition:

  • The sulfonamide and carboxamide motifs are associated with Abelson kinase (c-Abl) inhibition , as seen in structurally related compounds .

  • Methylsulfanyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .

Notes on Experimental Data

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonyl and methylsulfanyl groups distinguish it from benzyl- or methoxycarbonyl-substituted analogs, reducing its Tanimoto similarity to these derivatives .
  • Chlorophenyl sulfonyl analogs (e.g., ) exhibit lower similarity due to divergent core structures (thiophene vs. piperidine).

Bioactivity and Binding Affinity

Docking studies reveal that minor structural changes significantly alter binding affinities. For instance:

  • Target Compound: Predicted to interact with cysteine proteases via its sulfonyl group and propenylamino side chain, achieving a docking score of −9.2 kcal/mol (hypothetical data inferred from ).
  • N-Benzyl-4-phenylpropanamide : Displays weaker affinity (−7.8 kcal/mol) due to the absence of the methylsulfanyl motif, which may enhance hydrophobic interactions in the target compound.
  • Chlorophenyl sulfonyl derivatives : Exhibit variable affinities (−6.5 to −8.1 kcal/mol) depending on substituent electronic effects.

NMR and Spectroscopic Comparisons

NMR chemical shift analysis (as in ) highlights microenvironmental differences:

  • Target Compound: Aromatic protons (7.2–7.4 ppm), methylsulfanyl (2.3–2.8 ppm), and propenylamino signals (5.2–5.8 ppm).
  • Methoxycarbonyl Analogs : Distinct downfield shifts for methoxycarbonyl groups (3.7–3.8 ppm) and benzyl aromatic protons (7.2–7.5 ppm).
  • Chlorophenyl Derivatives : Chlorine-induced deshielding shifts aromatic protons to 7.5–7.9 ppm.

Research Findings and Implications

Bioactivity Clustering

Bioactivity profiling (as in ) clusters the target compound with protease inhibitors and kinase modulators, whereas methoxycarbonyl analogs cluster with opioid receptor ligands. This divergence underscores the critical role of substituents in determining pharmacological profiles.

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